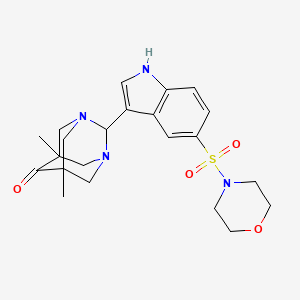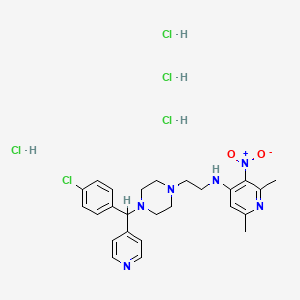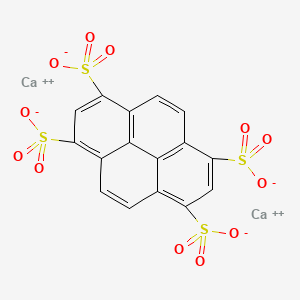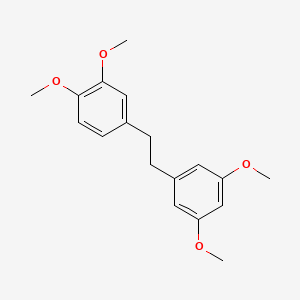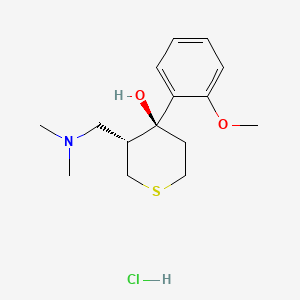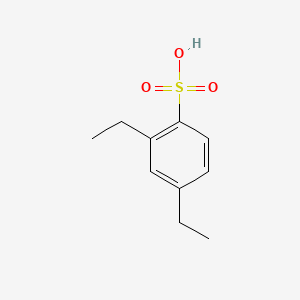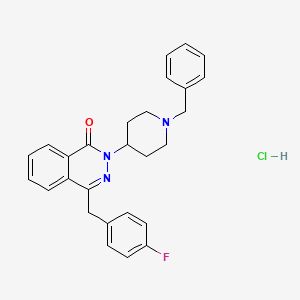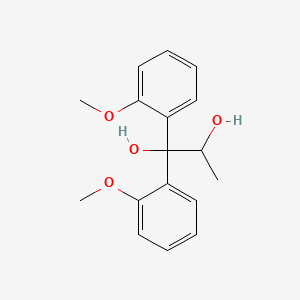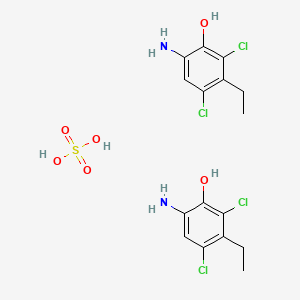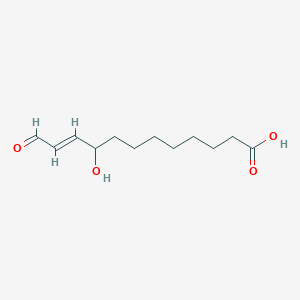
10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first identified as a product of 13S-hydroperoxy-9Z,11E-octadecadienoic acid catalyzed by enzyme preparations from soybean and alfalfa seedlings . This compound is a derivative of traumatin, a plant wound hormone, and plays a significant role in plant physiology, particularly in response to injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Hydroxytraumatin is synthesized through the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The process involves enzyme preparations from soybean and alfalfa seedlings. The seeds are germinated, homogenized in a phosphate buffer, and centrifuged to obtain the enzyme preparations . The reaction conditions typically include a pH of 7.0 and the presence of Triton X-100 .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 9-Hydroxytraumatin. The compound is primarily produced in research settings using the aforementioned enzymatic methods .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxytraumatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can participate in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 9-Hydroxytraumatin .
Scientific Research Applications
9-Hydroxytraumatin has several applications in scientific research:
Chemistry: It is used to study the lipoxygenase pathway and the enzymatic conversion of fatty acids.
Biology: The compound is significant in plant physiology research, particularly in understanding plant responses to injury.
Medicine: While not directly used in medicine, the study of 9-Hydroxytraumatin can provide insights into wound healing and inflammation.
Mechanism of Action
9-Hydroxytraumatin exerts its effects through the lipoxygenase pathway. It is formed by the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The pathway involves the cleavage of hydroperoxides and the formation of aldehydes and hydroxylated fatty acids .
Comparison with Similar Compounds
Traumatic Acid (2E-dodecenedioic acid): A plant wound hormone similar to 9-Hydroxytraumatin.
9Z-Traumatin (12-oxo-9Z-dodecenoic acid): A precursor to 9-Hydroxytraumatin.
10E-Traumatin (12-oxo-10E-dodecenoic acid): Another derivative of the lipoxygenase pathway.
Uniqueness: 9-Hydroxytraumatin is unique due to its specific hydroxylation at the 9th position, which distinguishes it from other traumatin derivatives. This hydroxylation plays a crucial role in its biological activity and its function in the lipoxygenase pathway .
Properties
CAS No. |
74886-18-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(E)-9-hydroxy-12-oxododec-10-enoic acid |
InChI |
InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h6,8,10-11,14H,1-5,7,9H2,(H,15,16)/b8-6+ |
InChI Key |
ADPDWAFVBDMZSV-SOFGYWHQSA-N |
Isomeric SMILES |
C(CCCC(/C=C/C=O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC(C=CC=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



